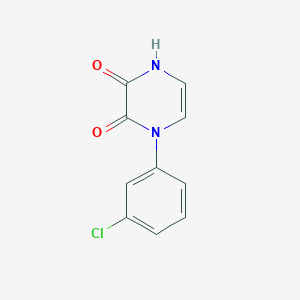
1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)piperazine (also known as mCPP) is a piperazine derivative and is the major metabolite of Trazodone, Nefazodone, and Etoperidone . It has stimulant and hallucinogenic properties .
Synthesis Analysis
An efficient synthesis of neuroleptic drugs under microwave irradiation has been reported . The yields of 1-(3-chlorophenyl)-piperazine hydrochloride reported in the literature and observed in the lab are 84-85% .Molecular Structure Analysis
The molecular formula of 1-(3-Chlorophenyl)piperazine is C10H13ClN2 . The molecular weight is 196.7 g/mol .Chemical Reactions Analysis
The substance 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine (mCPCPP) is a precursor used in the manufacture of the antidepressant drug nefazodone .Physical And Chemical Properties Analysis
1-(3-Chlorophenyl)piperazine is used for R&D purposes only. It is not intended for food, drug, pesticide, or biocidal product use .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
The study of the crystal structure of various chemical compounds provides insight into their potential applications in scientific research. For example, Jager and Otterbein (1980) discussed the crystal structure of Dimethyl-l-p-chlorophenyl-3,4-propano-4,5,6,7-tetrahydroindazol-5,5-dicarboxylate, demonstrating the synthesis of a pyrazol ring, which is crucial for understanding the chemical's reactivity and potential uses in medicinal chemistry and material science (J. Jager & W. Otterbein, 1980).
Reactivity and Stability
Brook, Haltiwanger, and Koch (1992) explored the synthesis, structure, and reactivity of an antiaromatic 1,4-dihydropyrazine, highlighting its unique color and solvatochromism properties. This research underscores the potential of 1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione derivatives for applications in the development of new materials with specific optical properties (D. J. Brook, R. Haltiwanger, & T. Koch, 1992).
Electronic and Optoelectronic Applications
The study by Huang et al. (2006) on dibenzothiophene/oxide and quinoxaline/pyrazine derivatives showcases the potential of such compounds as electron-transport materials for organic light-emitting devices (OLEDs). This research highlights the importance of understanding the structural and electronic properties of 1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione derivatives for their application in advanced electronic and optoelectronic devices (T.‐H. Huang et al., 2006).
Antibacterial Agents
The synthesis and evaluation of novel antibacterial agents, as discussed by Sheikh, Ingle, and Juneja (2009), demonstrate the potential medical applications of 1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione derivatives. These compounds were tested for their efficacy against various gram-negative and gram-positive bacteria, indicating their significance in the development of new antibacterial drugs (Javed Sheikh, V. N. Ingle, & H. Juneja, 2009).
Antitumor Activity
Research on the synthesis, crystal structure, and antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives by Liu et al. (2020) underscores the potential therapeutic applications of 1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione in cancer treatment. This study highlights the compound's efficacy in inhibiting the proliferation of human lung adenocarcinoma and gastric cancer cell lines, pointing to its potential in anticancer drug development (Jin Liu Jin Liu, Juan Zhao Juan Zhao, & Jiu fu Lu Jiu fu Lu, 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(6-7)13-5-4-12-9(14)10(13)15/h1-6H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVSDKOMOAOCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

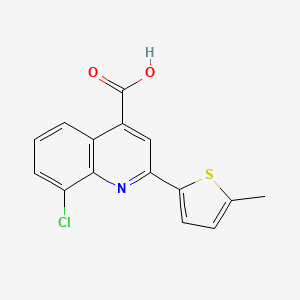


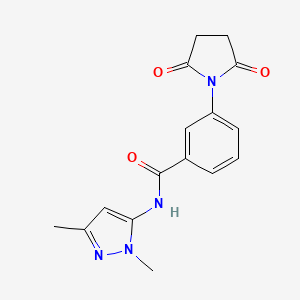
![2-(2-Methylphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2766255.png)
![tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2766256.png)

![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)
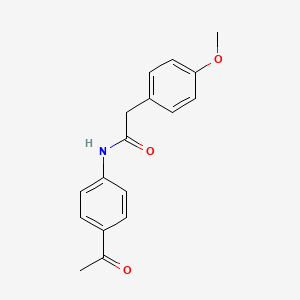
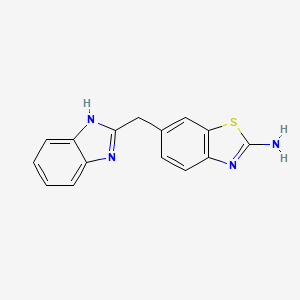

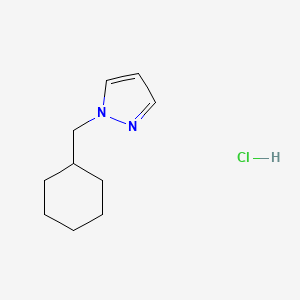
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)